Technical Guide: Synthesis and Characterization of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone
Technical Guide: Synthesis and Characterization of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone (also known as 2-Chloro-1-(indolin-1-yl)ethanone), a key intermediate in the development of various pharmaceutical compounds. This document details a reliable synthetic protocol, outlines the expected physicochemical properties, and presents a thorough characterization profile based on spectroscopic analysis. The information herein is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone, bearing the Chemical Abstracts Service (CAS) registry number 17133-48-1, is a functionalized indoline derivative. The presence of a reactive chloroacetyl group attached to the indoline nitrogen makes it a valuable building block for further molecular elaboration. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The chloroacetyl moiety serves as an electrophilic site, readily undergoing nucleophilic substitution reactions to enable the synthesis of a diverse library of derivatives.
Synthesis
The synthesis of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone is achieved via the N-acylation of indoline with chloroacetyl chloride. This reaction is a standard procedure for forming an amide bond between a secondary amine and an acyl chloride. A tertiary amine base, such as triethylamine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.
Reaction Scheme
Caption: Synthetic pathway for 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone.
Experimental Protocol
Materials:
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Indoline (1.0 eq)
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Chloroacetyl chloride (1.1 eq)
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Triethylamine (1.2 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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To a solution of indoline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 eq) is added.
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The mixture is cooled to 0 °C in an ice bath.
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Chloroacetyl chloride (1.1 eq) is added dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone.
Characterization
The structural elucidation and confirmation of the synthesized 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone are based on its physicochemical properties and spectroscopic data.
Physicochemical Properties
| Property | Value |
| CAS Number | 17133-48-1 |
| Molecular Formula | C₁₀H₁₀ClNO |
| Molecular Weight | 195.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available in searched literature |
| Purity | ≥95% |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the target compound, inferred from the analysis of closely related structures.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 (variable) | d | 1H | Aromatic H (C7-H) |
| ~7.2-7.3 | m | 3H | Aromatic H |
| ~4.2 | t | 2H | N-CH₂ (C2-H₂) |
| ~4.1 | s | 2H | CO-CH₂-Cl |
| ~3.2 | t | 2H | C3-H₂ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~142 | Aromatic C (C7a) |
| ~131 | Aromatic C (C3a) |
| ~128 | Aromatic C |
| ~125 | Aromatic C |
| ~124 | Aromatic C |
| ~117 | Aromatic C |
| ~50 | N-CH₂ (C2) |
| ~43 | CO-CH₂-Cl |
| ~28 | C3 |
Table 3: Predicted IR Data (KBr)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1670 | Amide C=O stretch |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~750 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z Value | Assignment | Notes |
| 195/197 | [M]⁺ (Molecular ion) | Presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. |
| 118 | [M - COCH₂Cl]⁺ (Loss of chloroacetyl group) | Base peak, corresponding to the stable indoline radical cation. |
| 77 | [C₆H₅]⁺ (Phenyl fragment) | Common fragment in aromatic compounds. |
Experimental Workflow and Logical Relationships
The overall process from starting materials to the final, characterized product can be visualized as a linear workflow.
Caption: Workflow for the synthesis and characterization of the target compound.
Safety Information
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Indoline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
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Chloroacetyl chloride: Corrosive. Causes severe skin burns and eye damage. Lachrymator.
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Triethylamine: Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled.
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Dichloromethane: Suspected of causing cancer.
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone. The outlined protocol is robust and relies on standard organic chemistry techniques. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This valuable intermediate can be utilized in a wide range of synthetic applications, particularly in the construction of novel therapeutic agents.
